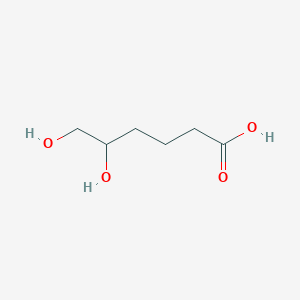

5,6-Dihydroxyhexanoic acid

Description

5,6-Dihydroxyhexanoic acid (5,6-DHHA) is a hydroxy-substituted carboxylic acid with hydroxyl groups at the C5 and C6 positions of a six-carbon chain. It is primarily recognized as a synthetic intermediate in pharmaceutical chemistry. For example, it has been utilized in the total synthesis of bioactive natural products like (+)-ieodomycins A and B, where it serves as a key building block for lactone formation . Additionally, 5,6-DHHA derivatives are intermediates in the synthesis of HMG-CoA reductase inhibitors, which are critical for cholesterol-lowering therapies .

Structurally, 5,6-DHHA (C₆H₁₂O₄, MW 148.16 g/mol) is distinct from positional isomers such as 4,5-dihydroxyhexanoic acid (4,5-DHHA), with hydroxyl groups at different carbon positions influencing reactivity and biological interactions.

Properties

IUPAC Name |

5,6-dihydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-4-5(8)2-1-3-6(9)10/h5,7-8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKKZRXIFVGKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CO)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microbial Oxidation Approaches

Microbial systems offer a sustainable route for introducing hydroxyl groups into aliphatic chains. Gluconobacter oxydans, a bacterium known for oxidizing polyols, has been employed to convert 1,6-hexanediol into 6-hydroxyhexanoic acid under controlled pH conditions . By adjusting fermentation parameters, such as pH and substrate concentration, selective oxidation at multiple positions may be achievable. For instance, at pH 6–7, G. oxydans predominantly produces 6-hydroxyhexanoic acid, whereas lower pH favors adipic acid formation . Adapting this system to introduce a second hydroxyl group at position 5 would require engineered enzymes or co-culturing with hydroxylase-producing strains.

In Pseudomonas taiwanensis, a four-enzyme cascade (cytochrome P450 monooxygenase, cyclohexanol dehydrogenase, cyclohexanone monooxygenase, and lactonase) converts cyclohexane to 6-hydroxyhexanoic acid via ε-caprolactone . Introducing a secondary hydroxylation step using a dioxygenase could theoretically yield 5,6-dihydroxyhexanoic acid. Kinetic studies in bioreactors show that P. taiwanensis achieves a 6-hydroxyhexanoic acid productivity of 0.50 g L⁻¹ h⁻¹, with substrate feeding via gas-phase cyclohexane saturation . Modifying this system to include a 5-hydroxylase would necessitate genetic engineering but could leverage existing infrastructure for scalable diol production.

Biocatalytic Reduction Methods

Biocatalytic reduction of keto intermediates provides stereochemical precision for dihydroxy compounds. A patent detailing the synthesis of 6-cyano-(3R,5R)-dihydroxyhexanoic acid tert-butyl ester demonstrates the utility of recombinant ketoreductases in asymmetric reductions . Here, tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate is reduced using a ketoreductase from E. coli, achieving >99% conversion and optical purity . Adapting this protocol to a 5-ketohexanoic acid substrate could yield 5,6-dihydroxyhexanoic acid. Key parameters include:

The process employs aqueous buffers (pH 6.5–7.5) and isopropanol as a hydrogen donor, with product isolation via ethyl acetate extraction . Scaling to 100-g batches has been demonstrated, highlighting industrial feasibility .

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethyl acetate/water | |

| Temperature | Ambient to 35°C | |

| Catalyst | OsO₄ (hypothetical) | – |

| Yield | 70–94% (similar reactions) |

Post-reaction workup typically involves extraction, solvent evaporation, and chromatography . Challenges include managing stereochemistry and minimizing overoxidation to carboxylic acids.

Enzymatic Cascade Systems

Integrated enzymatic systems maximize efficiency by combining multiple biotransformations. The P. taiwanensis cascade for 6-hydroxyhexanoic acid synthesis achieves a 22.8 mM product concentration in bioreactors . Incorporating a second hydroxylase, such as a cytochrome P450 variant with 5-hydroxylation activity, could convert ε-caprolactone to 5,6-dihydroxyhexanoic acid. Key process parameters include:

Enzyme stability remains a concern, with cytochrome P450 activity dropping by 30% within 3 hours . Immobilization or continuous cofactor supplementation could mitigate this.

Comparative Analysis of Methods

A comparative evaluation of the above methods reveals trade-offs between yield, stereocontrol, and scalability:

Biocatalytic methods excel in stereochemical control but face economic barriers at scale. Chemical routes, while flexible, struggle with regioselectivity and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,6-Dihydroxyhexanoic acid can undergo further oxidation to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form hexanoic acid or its derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Hydroxyl groups in 5,6-Dihydroxyhexanoic acid can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium, controlled temperature.

Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

Substitution: Thionyl chloride in anhydrous conditions, reflux.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of hexanoic acid derivatives.

Substitution: Formation of halogenated hexanoic acid derivatives.

Scientific Research Applications

Metabolic Studies

5,6-Dihydroxyhexanoic acid is being studied for its role in metabolic pathways. It has been shown to influence lipid metabolism and glucose homeostasis in animal models. In particular, studies indicate that it may help reduce obesity-related metabolic dysfunctions by improving insulin sensitivity and decreasing fat accumulation in adipose tissues .

Case Study:

In a recent study involving mice fed a high-fat diet, administration of 5,6-dihydroxyhexanoic acid resulted in significant reductions in weight gain and fat mass. The compound also modulated inflammatory responses associated with obesity, suggesting its potential as a therapeutic agent for metabolic disorders .

Biomarker for Disease Progression

Research has identified 5,6-dihydroxyhexanoic acid as a potential biomarker for early renal functional decline in patients with type 2 diabetes. Its levels correlate with renal health, providing a predictive measure for assessing the risk of progression to end-stage renal disease .

Table: Predictive Ability of 5,6-Dihydroxyhexanoic Acid

Enzymatic Reactions

The compound serves as a substrate in various enzymatic reactions, allowing researchers to investigate enzyme specificity and activity. Its ability to participate in hydrogen bonding enhances its utility in biochemical assays.

Biodegradable Polymers

In the industrial sector, 5,6-dihydroxyhexanoic acid is utilized as an intermediate in the production of biodegradable polymers. Its unique structure allows it to be incorporated into polymer chains, contributing to environmentally friendly materials that degrade more readily than traditional plastics .

Specialty Chemicals

The compound is also used in synthesizing specialty chemicals that require specific hydroxylation patterns. Its versatility makes it valuable for developing new materials with tailored properties for various applications.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups at the 5th and 6th positions play a crucial role in its binding affinity and reactivity. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity and metabolic pathways.

Comparison with Similar Compounds

4,5-Dihydroxyhexanoic Acid (4,5-DHHA)

- Structure : Hydroxyl groups at C4 and C4.

- Role: A pathognomonic biomarker for succinic semialdehyde dehydrogenase deficiency (SSADHD), a neurometabolic disorder. Elevated levels in cerebrospinal fluid (CSF) and urine correlate with disease severity .

- Mechanism : Formed via condensation of succinic semialdehyde (SSA) with acetyl-CoA, followed by lactonization in aqueous solutions .

- Clinical Significance : Strongly correlated with γ-hydroxybutyric acid (GHB) levels in SSADHD patients, though this correlation is absent in patient CSF, suggesting distinct metabolic dysregulation .

3,5-Dihydroxyhexanoic Acid Polymers

- Structure : Hydroxyl groups at C3 and C5.

- Role: These polymers are essential for turgor generation in pathogenic fungi (e.g., anthracnose and rice blast fungi). They form semipermeable cell walls, enabling osmotic pressure-driven host penetration .

- Comparison: Unlike 5,6-DHHA, which is a monomeric acid, 3,5-DHHA polymers are macromolecular structures critical for fungal pathogenicity.

2,4-Dihydroxyadipic Acid Derivatives

- Structure : Hydroxyl groups at C2 and C4 of adipic acid (C₆H₁₀O₄).

- Role: Key intermediates in synthesizing HMG-CoA reductase inhibitors. Notably, 5,6-DHHA derivatives are reduced during this process to yield target molecules .

- Synthetic Pathway: 3,5,6-Trihydroxyhexanoic acid derivatives are synthesized via enolate reactions. 5,6-DHHA is a precursor in this pathway.

6-Amino-2-hydroxyhexanoic Acid

Other Derivatives

- 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic Acid: A branched ester with applications in polymer chemistry .

- 6-Azidohexanoic Acid: Utilized in click chemistry for bioconjugation .

Biological Activity

5,6-Dihydroxyhexanoic acid (DHHA) is a lesser-known compound that has garnered interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and implications of DHHA based on current research findings.

Chemical Structure and Properties

5,6-Dihydroxyhexanoic acid is a medium-chain fatty acid characterized by two hydroxyl groups located at the 5th and 6th carbon positions of a hexanoic acid chain. This structural feature is crucial for its biological activity, as hydroxyl groups can participate in various biochemical interactions.

1. Metabolic Effects

Recent studies have indicated that DHHA plays a significant role in metabolic regulation. For instance, it has been shown to improve insulin sensitivity and reduce inflammation in models of diet-induced obesity. In a study involving mice treated with DHHA, researchers observed:

- Reduction in Intra-Organ Fat Deposits : DHHA treatment led to decreased fat accumulation in the liver and white adipose tissues, which is critical for managing obesity-related metabolic dysfunctions .

- Improvement in Liver Function : Serum alanine transaminase (ALT) levels decreased, indicating less liver damage associated with obesity .

2. Anti-Inflammatory Properties

DHHA exhibits notable anti-inflammatory effects. It modulates the immune response by downregulating pro-inflammatory cytokines and altering the expression of genes involved in inflammation within adipose tissues. This suggests a protective role against obesity-induced systemic inflammation .

Case Study: Obesity and Metabolic Syndrome

A significant study focused on the effects of DHHA on mice with diet-induced obesity demonstrated that:

- Weight Loss : Mice receiving DHHA showed a marked reduction in body weight and fat mass compared to control groups.

- Metabolic Improvements : Enhanced glucose tolerance and improved lipid profiles were observed, suggesting that DHHA could be beneficial in managing metabolic syndrome .

Predictive Biomarker Potential

In addition to its metabolic benefits, 5-hydroxyhexanoic acid (a related compound) has been identified as a promising biomarker for early renal functional decline in diabetic patients. The predictive capability of this metabolite was validated through extensive metabolomic analyses, showing significant differences between progressors and non-progressors of renal decline . Although this study primarily focused on 5-hydroxyhexanoic acid, it underscores the potential for similar applications with DHHA.

Data Summary

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying 5,6-Dihydroxyhexanoic acid (DHHA) in fungal cell walls?

- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for identifying DHHA polymers. HRMS detects molecular formulas (e.g., (C₆H₁₀O₃)ₙ) and monomer units, while 1D/2D NMR confirms structural features like ester linkages and cyclization products. Alkali cleavage followed by acidification is used to isolate DHHA monomers for analysis .

- Experimental Design : Fungal strains (e.g., Colletotrichum spp.) are cultured under controlled conditions. Cell wall extracts undergo solvent extraction, followed by chromatographic separation (HPLC or GC) prior to HRMS/NMR analysis. Negative controls (gene-deletion strains, e.g., ΔPKS2) validate specificity .

Q. How is DHHA synthesized in pathogenic fungi, and what enzymes are involved?

- Mechanistic Insight : DHHA is polymerized via polyketide synthase PKS2 and a tailoring enzyme PBG13. PKS2 utilizes acetyl-CoA and malonyl-CoA to generate a linear polyketide chain, which is modified by PBG13 to form ester-linked DHHA polymers. Gene overexpression and metabolite profiling (e.g., in Magnaporthe oryzae) confirm enzymatic roles .

- Validation : Reverse genetics (gene deletion/complementation) and heterologous expression in model fungi (e.g., Aspergillus) are used to verify enzyme activity. Metabolite absence in ΔPKS2 strains and restoration in complemented strains are critical for validation .

Advanced Research Questions

Q. How does DHHA regulate cell wall semipermeability in fungal pathogens, and what experimental approaches quantify this property?

- Functional Analysis : DHHA polymers reduce cell wall pore size, restricting osmolyte diffusion. Solute exclusion assays with osmolytes of varying molecular weights (e.g., KCl [74 Da], PEG-200 [200 Da]) measure permeability. Plasmolysis frequency (via microscopy) correlates with pore size; e.g., ΔPKS2 strains show unrestricted PEG-10000 (10 kDa) entry, indicating larger pores .

- Advanced Imaging : Transmission electron microscopy (TEM) reveals structural differences (e.g., fibrous vs. smooth cell walls) between wild-type and mutant strains, linking polymer absence to compromised barrier function .

Q. What contradictions exist in DHHA’s role across fungal species, and how can cross-species studies resolve them?

- Data Conflicts : DHHA’s contribution to virulence varies in Colletotrichum (essential for appressorial turgor) vs. Fusarium (redundant pathways). Comparative genomics and targeted gene silencing in non-model species can identify compensatory mechanisms.

- Resolution Strategy : Phylogenetic analysis of PKS2/PBG13 homologs and functional complementation assays (e.g., expressing Fusarium genes in ΔPKS2 Colletotrichum) test functional conservation .

Q. How can researchers address discrepancies in DHHA polymer characterization across studies?

- Analytical Pitfalls : Variability in polymer chain length (n) and dimer contamination (e.g., commercial 6-hydroxyhexanoic acid samples) may skew results. Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) standardizes polymer size distribution .

- Reproducibility : Detailed reporting of extraction protocols (e.g., alkali treatment duration) and validation with synthetic DHHA standards are critical. Inter-laboratory collaborations improve methodological consistency .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing DHHA’s impact on fungal pathogenicity?

- Data Analysis : Use multivariate regression to correlate DHHA levels (independent variable) with virulence metrics (e.g., lesion size, sporulation rate). Account for confounding factors (e.g., host genotype) via mixed-effects models.

- Uncertainty Quantification : Report confidence intervals for permeability assays and error bars in metabolite quantification. Bootstrap resampling validates HRMS/NMR peak assignments .

Q. How should researchers design CRISPR-Cas9 experiments to study DHHA biosynthesis genes?

- Gene Editing : Design sgRNAs targeting conserved domains in PKS2/PBG13. Use homology-directed repair (HDR) templates with selectable markers (e.g., hygromycin resistance) for efficient knock-in.

- Phenotypic Screening : Combine pathogenicity assays (e.g., rice leaf inoculation) with metabolomics to link gene edits to DHHA absence/presence. Include off-target controls (e.g., whole-genome sequencing) .

Data Presentation Guidelines

Q. What are the minimum reporting standards for DHHA-related research in publications?

- Essential Data : Include raw HRMS/NMR spectra, gene accession numbers (e.g., PKS2: XP_003853091), and strain metadata (culture conditions, genetic background). Supplementary tables should list polymer molecular formulas and fragmentation patterns .

- Visualization : TEM images must show scale bars and annotation (e.g., cell wall layers). Use heatmaps for cross-species gene expression comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.